molecular formula C13H19N5O6 B157487 7-Propyl-8-oxoguanosine CAS No. 126092-77-1

7-Propyl-8-oxoguanosine

Cat. No. B157487
M. Wt: 341.32 g/mol
InChI Key: PSAJQOYVXUWDJK-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Propyl-8-oxoguanosine is a naturally occurring modified nucleoside that plays a significant role in various biological processes. It is found in RNA and is produced by oxidative damage to DNA. The compound has gained attention in recent years due to its potential therapeutic applications in treating various diseases.

Mechanism Of Action

The mechanism of action of 7-Propyl-8-oxoguanosine is not fully understood. However, it is believed to modulate immune responses by regulating the production of cytokines and chemokines. It may also regulate gene expression by interacting with transcription factors and epigenetic modifiers.

Biochemical And Physiological Effects

7-Propyl-8-oxoguanosine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Propyl-8-oxoguanosine in lab experiments is its potential therapeutic applications. It may be used as a tool to study the mechanisms of various diseases and to develop new treatments. However, one limitation of using 7-Propyl-8-oxoguanosine in lab experiments is its potential toxicity. It may have adverse effects on cell viability and function at high concentrations.

Future Directions

The future directions for 7-Propyl-8-oxoguanosine research are vast. One direction is to further investigate its potential therapeutic applications in treating various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its mechanisms of action and to develop new compounds based on its structure. Additionally, future research may focus on developing more efficient synthesis methods for 7-Propyl-8-oxoguanosine and improving its safety profile for clinical use.
Conclusion:
In conclusion, 7-Propyl-8-oxoguanosine is a naturally occurring modified nucleoside that has gained attention for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been investigated for its role in modulating immune responses and regulating gene expression. While its potential benefits are vast, more research is needed to fully understand its mechanisms of action and to develop safe and effective treatments based on its structure.

Synthesis Methods

The synthesis of 7-Propyl-8-oxoguanosine can be achieved through a series of chemical reactions. One method involves the reaction of 8-oxoguanosine with propylamine in the presence of a catalyst. Another method involves the reaction of 8-oxoguanosine with propionic anhydride, followed by hydrolysis to yield 7-Propyl-8-oxoguanosine.

Scientific Research Applications

7-Propyl-8-oxoguanosine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been investigated for its role in modulating immune responses and regulating gene expression. It has also been studied for its potential use in treating neurodegenerative diseases.

properties

CAS RN

126092-77-1

Product Name

7-Propyl-8-oxoguanosine

Molecular Formula

C13H19N5O6

Molecular Weight

341.32 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-propyl-1H-purine-6,8-dione

InChI

InChI=1S/C13H19N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h5,7-8,11,19-21H,2-4H2,1H3,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1

InChI Key

PSAJQOYVXUWDJK-IOSLPCCCSA-N

Isomeric SMILES

CCCN1C2=C(NC(=NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

CCCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Canonical SMILES

CCCN1C2=C(NC(=NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

synonyms

7-propyl-8-oxoguanosine

Origin of Product

United States

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